2-[(4-chlorobenzyl)sulfonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine
Description
The compound “2-[(4-chlorobenzyl)sulfonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine” is a complex organic molecule that contains several functional groups. It has a thienopyridine core, which is a heterocyclic compound containing a thiophene ring fused to a pyridine ring . It also contains a sulfonyl group attached to a benzyl group, which is further substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (thiophene and pyridine), a sulfonyl group, and a benzyl group. The chlorine atom on the benzyl group would add to the compound’s polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aromatic rings might undergo electrophilic aromatic substitution, while the sulfonyl group could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a chlorine atom and a sulfonyl group would increase its polarity, potentially affecting its solubility and reactivity .Future Directions
The future research directions for this compound would depend on its intended application. If it’s being studied as a potential drug, future research might focus on optimizing its synthesis, improving its efficacy, studying its pharmacokinetics, and assessing its safety in preclinical and clinical trials .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S2/c1-9-7-10(2)19-15-13(9)14(18)16(22-15)23(20,21)8-11-3-5-12(17)6-4-11/h3-7H,8,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPUIHYHMREDKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)S(=O)(=O)CC3=CC=C(C=C3)Cl)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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